molecular formula C19H22N4O2 B5597893 3-(3-hydroxy-3-methylbutyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)benzamide

3-(3-hydroxy-3-methylbutyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)benzamide

Cat. No. B5597893
M. Wt: 338.4 g/mol
InChI Key: XQXWCZTXCXORQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazolo and pyrimidine derivatives often involves multi-step chemical reactions. For instance, a method described for the synthesis of some 4-substituted 1-(4-hydroxybutyl)pyrazolo-[3,4-d]pyrimidines utilized solid-liquid phase transfer catalysis, showcasing the intricate process involved in creating such compounds (Taha & Lazrek, 2010). Another study outlined the synthesis of 1-[1-(4-hydroxybutyl)-1,2,3-triazol-(4 and 5)-ylmethyl] -1H-pyrazolo[3,4-d]pyrimidines, highlighting the diversity in synthetic pathways for closely related chemical structures (Moukha-Chafiq et al., 2001).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(3-hydroxy-3-methylbutyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)benzamide has been elucidated using various analytical techniques. These studies provide insights into the spatial arrangement and electronic configuration, which are crucial for understanding the compound's reactivity and interaction with biological targets. For example, heterocyclic synthesis involving pyrazolo[1,5-a]pyrimidine derivatives incorporates detailed structural analysis to optimize potential biological activity (Al-Omran & El-Khair, 2005).

Chemical Reactions and Properties

Chemical reactions involving pyrazolo[1,5-a]pyrimidine derivatives are diverse and can lead to a wide range of products with varying pharmacological activities. These reactions are influenced by the compound's chemical structure, highlighting the importance of understanding both the reactants and products in detail. For instance, the synthesis of novel spiro[pyrazolo[4,3-d]pyrimidin]-7'(1'H)-ones demonstrated the versatility of pyrazolo[1,5-a]pyrimidine derivatives in chemical reactions, leading to compounds with potential medicinal applications (Ismail et al., 2017).

properties

IUPAC Name

3-(3-hydroxy-3-methylbutyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-19(2,25)8-7-14-5-3-6-15(11-14)18(24)21-12-16-13-22-23-10-4-9-20-17(16)23/h3-6,9-11,13,25H,7-8,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXWCZTXCXORQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)NCC2=C3N=CC=CN3N=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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